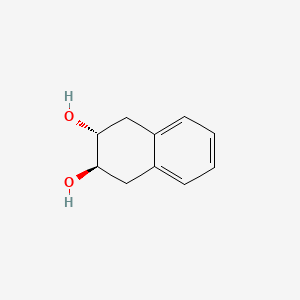
(2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol is a trans-1,2,3,4-tetrahydronaphthalene-2,3-diol. It is an enantiomer of a (2S,3S)-1,2,3,4-tetrahydronaphthalene-2,3-diol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chiral Properties
(2R, 3R)-Dihydroxy-tetrahydronaphthalene has been synthesized through a three-step process from cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene, initially obtained via bioconversion of naphthalene. This diol has shown effectiveness in conjugate asymmetric addition reactions, demonstrating its potential as a chiral auxiliary in stereochemical syntheses (Orsini & Pelizzoni, 1996).
Complexation with Lewis Acids
In the context of designing Lewis acids, (2R,3R)-dihydroxy-tetrahydronaphthalene has been utilized. The synthesis of novel diols derived from tetralone, including variations of this compound, has been reported. These compounds have shown promise in complexation with phenylboronic acid, underpinning their potential application in rational Lewis acid design based on π-π interactions (Coogan et al., 2003).
Application in Asymmetric Synthesis
This compound has been successfully applied as a chiral auxiliary in diastereoselective conjugate additions and stereoselective alkylations. Its utility in asymmetric synthesis is highlighted by its application in various chemical reactions, showcasing its versatility as a chiral compound (Orsini & Rinaldi, 1997).
Self-Assembly and Surface Interactions
Studies have explored the self-assembly of 1,2,3,4-tetrahydronaphthalene molecules, including those with chirality similar to (2R,3R)-dihydroxy-tetrahydronaphthalene. These investigations have revealed the formation of chiral structures such as close-packed herringbone and porous pinwheel nanoarchitectures, indicating potential applications in nanotechnology and surface science (Silly, Ausset, & Sun, 2017).
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.2 g/mol |
IUPAC-Name |
(2R,3R)-1,2,3,4-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-4,9-12H,5-6H2/t9-,10-/m1/s1 |
InChI-Schlüssel |
DHTGPMXCRKCPTP-NXEZZACHSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](CC2=CC=CC=C21)O)O |
SMILES |
C1C(C(CC2=CC=CC=C21)O)O |
Kanonische SMILES |
C1C(C(CC2=CC=CC=C21)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



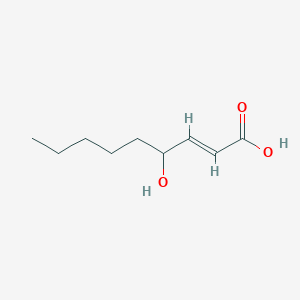

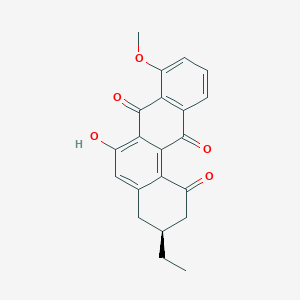
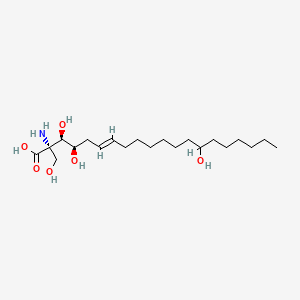
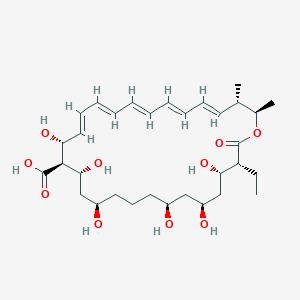
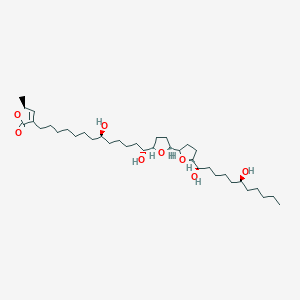
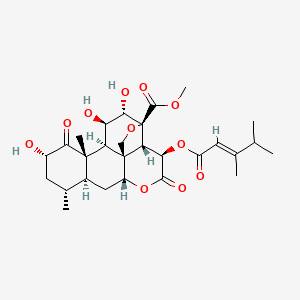

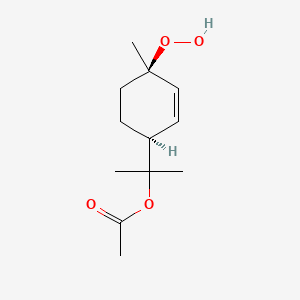
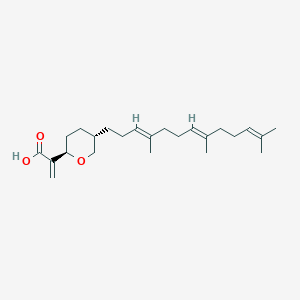
![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1248829.png)
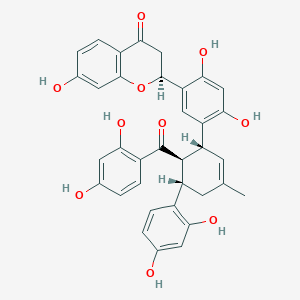

![2-Amino-5-[(1-Methoxy-2-Methylindolizin-3-Yl)carbonyl]benzoic Acid](/img/structure/B1248834.png)